molecular formula C6H13NO4S B1430553 Methyl 2-methyl-3-sulfamoylbutanoate CAS No. 1797757-55-1

Methyl 2-methyl-3-sulfamoylbutanoate

Cat. No. B1430553
M. Wt: 195.24 g/mol
InChI Key: ROQASPHVASFOMN-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-sulfamoylbutanoate” is a chemical compound that likely contains a butanoate (four-carbon) backbone with a methyl group attached to the second carbon and a sulfamoyl group attached to the third carbon . The term “methyl” in the name suggests the presence of a methyl ester functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2-methyl-3-bromobutanoic acid with sulfamide under suitable conditions to introduce the sulfamoyl group, followed by esterification with methanol to form the methyl ester .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of esters and sulfamoyl groups. The ester group would consist of a carbonyl (C=O) directly bonded to an oxygen, which is in turn bonded to a methyl group. The sulfamoyl group would consist of a sulfur atom bonded to two oxygen atoms and an amine (NH2) group .


Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an alcohol. The sulfamoyl group could potentially undergo reactions typical of sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an ester, it would be expected to have a pleasant smell. The presence of the sulfamoyl group might confer water solubility. The exact properties would need to be determined experimentally .

Scientific Research Applications

Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

  • Specific Scientific Field : Catalysis and Organic Synthesis .
  • Summary of the Application : This research focuses on the development of active, selective, and stable multicrystalline catalytic coatings on the inner surface of microcapillary reactors. These coatings address environmental problems of fine organic synthesis, particularly by reducing the large quantities of reagents and byproducts .
  • Methods of Application or Experimental Procedures : Thin-film nanosized bimetallic catalysts based on mesoporous pure titania and doped with zirconia, ceria, and zinc oxide, for use in microreactors, were developed. The efficiency of PdZn/TixM1−xO2±y (M = Ce, Zr, Zn) in the hydrogenation of 2-methyl-3-butyn 2-ol was studied with an emphasis on the stability of the catalyst during the reaction .
  • Results or Outcomes : The zinc-doped coating proved to be the most selective and stable in the reaction of selective hydrogenation of acetylenic alcohols in a microcapillary reactor. This coating retained a high selectivity of 98.2% during long-term testing up to 168 hours .

Safety And Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemical substances requires appropriate safety measures, including the use of personal protective equipment and good laboratory practices .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential uses in medicine, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

methyl 2-methyl-3-sulfamoylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-4(6(8)11-3)5(2)12(7,9)10/h4-5H,1-3H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQASPHVASFOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-sulfamoylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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